5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid

Übersicht

Beschreibung

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid (5,6-DiHETE) is an eicosapentaenoic acid-derived lipid metabolite . It has been detected in inflamed mouse colon and is known to have strong anti-inflammatory properties .

Synthesis Analysis

5,6-DiHETE is produced in the inflamed colon tissue of mice, particularly during the healing phase of colitis . The synthesis process involves the metabolism of eicosapentaenoic acid .Molecular Structure Analysis

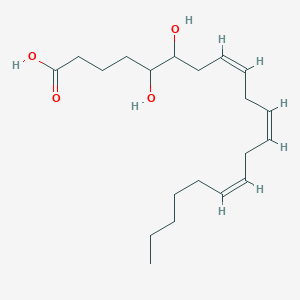

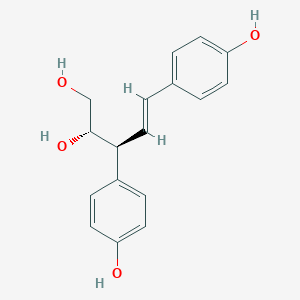

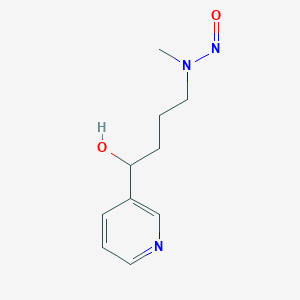

The molecular formula of 5,6-DiHETE is C20H34O4 . It is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid .Chemical Reactions Analysis

5,6-DiHETE is known to inhibit the disruption of the endothelial barrier induced by a TRPV4 agonist . It also reduces the intracellular Ca2+ increase in HEK293T cells overexpressing TRPV4 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

5,6-DHET is a newly discovered bioactive anti-inflammatory lipid mediator derived from arachidonic acid . It has been shown to have potential in promoting the healing of dextran sulfate sodium (DSS) induced colitis in mice .

Role in Gastrointestinal Health

Oral administration of 5,6-DHET has been found to effectively alleviate DSS-induced colitis in mice . This suggests a potential therapeutic role for 5,6-DHET in gastrointestinal disorders.

Metabolite in Arachidonic Acid Pathway

5,6-DHET is an epoxide intermediate in the oxygenation of arachidonic acid by hepatic monooxygenases pathway . It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases .

Role in LC-MS/MS Detection

5,6-DHET has been used in LC-MS/MS detection of all EET and DHET regioisomers . However, it cannot be accurately quantified in saponified samples due to its labile properties and conversion into δ-lactone form .

Wirkmechanismus

Target of Action

5,6-DHET, also known as 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid or (8Z,11Z,14Z)-5,6-Dihydroxyicosa-8,11,14-trienoic acid, is a metabolite of arachidonic acid . It is an intermediate in the oxygenation of arachidonic acid by hepatic monooxygenases . The primary targets of 5,6-DHET are the endothelial cells where it acts as a potential endothelium-derived hyperpolarizing factor (EDHF) .

Mode of Action

5,6-DHET interacts with its targets, the endothelial cells, by inducing a dose-dependent increase in intracellular calcium levels . This increase in calcium levels is similar to that induced by the 5,6-EET isomer and significantly higher than that observed by applying the hydrolyzed dihydroxy isomer 5,6-DHET .

Biochemical Pathways

5,6-DHET is involved in the oxygenation of arachidonic acid by hepatic monooxygenases pathway . It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases .

Pharmacokinetics

It is known that in solution, 5(6)-eet degrades into 5(6)-dihet and 5(6)-δ-lactone, which can be converted to 5(6)-dihet and quantified by gc-ms .

Result of Action

The action of 5,6-DHET results in vasodilation of isolated human microvessels . This vasodilation is partially reduced (by 19.7%, statistically insignificant) in the presence of L-NAME (a NOS inhibitor) or NO scavenger cPTIO .

Action Environment

The action of 5,6-DHET is influenced by the environment within the endothelial cells. The presence of certain inhibitors or scavengers can affect the efficacy of 5,6-DHET . .

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNYAPAJUNPMGH-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943892 | |

| Record name | 5,6-Dihydroxyicosa-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-DHET | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid | |

CAS RN |

213382-49-1 | |

| Record name | 5,6-Dihydroxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213382-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyicosa-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DHET | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)